2-Methanesulfonylbenzene-1-thiol
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Overview
Description
2-Methanesulfonylbenzene-1-thiol is an organosulfur compound with the molecular formula C₇H₈O₂S₂ and a molecular weight of 188.27 g/mol It is characterized by the presence of a thiol group (-SH) and a methanesulfonyl group (-SO₂CH₃) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methanesulfonylbenzene-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzenethiol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonylbenzene-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Sulfides.
Substitution: Alkylated thiols.
Scientific Research Applications
2-Methanesulfonylbenzene-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe for studying thiol-based biochemical processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methanesulfonylbenzene-1-thiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, affecting their function. The sulfonyl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfonylbenzene-1-thiol
- 2-Ethanesulfonylbenzene-1-thiol
- 2-Propylsulfonylbenzene-1-thiol
Uniqueness
2-Methanesulfonylbenzene-1-thiol is unique due to its specific combination of a thiol and a methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring selective thiol reactivity and sulfonyl group functionality.
Properties
IUPAC Name |
2-methylsulfonylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S2/c1-11(8,9)7-5-3-2-4-6(7)10/h2-5,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOGESSJTFSWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125106-55-0 |
Source
|
Record name | 2-methanesulfonylbenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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